molecular formula C7H6FNO3 B15310091 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid

2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid

Cat. No.: B15310091
M. Wt: 171.13 g/mol
InChI Key: YAICDHHJBVEHFD-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative featuring a hydroxyacetic acid moiety attached to the 4-position of a 3-fluoropyridine ring. This compound is structurally characterized by:

  • Pyridine core: A six-membered aromatic ring with a nitrogen atom at position 1 and fluorine at position 2.
  • Hydroxyacetic acid side chain: A two-carbon chain with a hydroxyl (-OH) and carboxylic acid (-COOH) group on the α-carbon.

The fluorine atom at position 3 enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in drug design for improving bioavailability . The hydroxyacetic acid group introduces hydrogen-bonding capacity, influencing solubility and intermolecular interactions in biological systems .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-3-9-2-1-4(5)6(10)7(11)12/h1-3,6,10H,(H,11,12)

InChI Key

YAICDHHJBVEHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(C(=O)O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxy-2-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of fluorinating agents such as complex AlF3 and CuF2 at elevated temperatures (450–500°C) .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, involves large-scale synthesis using efficient and cost-effective methods. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid with key analogs, focusing on structural features, physicochemical properties, and biological relevance:

Compound Structural Features Physicochemical Properties Synthesis & Applications
This compound 3-Fluoro-pyridine at C4, hydroxyacetic acid at C2 Expected higher logP than non-fluorinated analogs; moderate solubility in polar solvents Likely synthesized via nucleophilic substitution or coupling reactions (similar to )
2-(Pyridin-3-yl)acetic acid Non-fluorinated pyridine at C3, acetic acid at C2 Lower lipophilicity (logP ~0.5); water-soluble (≥10 mg/mL) Used as a building block in drug synthesis; acute toxicity (Category 4 oral/dermal/inhalation)
Glycolic acid (2-hydroxyacetic acid) Simple α-hydroxy acid without aromatic substitution High water solubility (≥100 mg/mL); low logP (-0.72) Industrial applications (cosmetics, exfoliants); minimal toxicity
(S)-2-((S)-1-benzylazetidin-2-yl)-2-hydroxyacetic acid Azetidine ring substituted with benzyl group, hydroxyacetic acid side chain Moderate solubility (polar aprotic solvents); synthetic yields up to 89% Explored as hGAT3 inhibitors for neurological disorders; stereochemistry critical for activity
2-Fluoro-2-(3-methylpyridin-4-yl)acetic acid 3-Methylpyridine at C4, fluorine and acetic acid at C2 Higher logP than non-methylated analogs; reduced solubility in water Potential intermediate in fluorinated drug candidates

Key Differences in Reactivity and Stability

  • Fluorine Substitution : The 3-fluorine in the target compound increases electron-withdrawing effects, reducing basicity of the pyridine nitrogen compared to 2-(pyridin-3-yl)acetic acid . This may alter binding affinity in enzyme-targeted applications.
  • Hydroxyacetic Acid vs.
  • Stereochemical Complexity : Unlike simpler glycolic acid, derivatives with azetidine or pyridine rings (e.g., ) require precise stereochemical control during synthesis to maintain biological activity .

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